1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Overview
Description
Pyrrolopyrazine derivatives, which might be structurally similar to the compound you mentioned, are nitrogen-containing heterocyclic compounds that include a pyrrole ring and a pyrazine ring . They serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
Synthesis Analysis
While the specific synthesis process for “1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is not available, similar compounds like imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines have been synthesized via one-pot three-component condensations .
Scientific Research Applications
Antimicrobial Agent Development
The structural complexity of 1-(Tert-butyl)-4,4-dimethyltetrahydropyrrolo[1,2-a]pyrazine makes it a candidate for the development of new antimicrobial agents. Its potential was highlighted in a study where a related pyrrolopyrazine compound exhibited broad-spectrum activity against bacterial and fungal strains . This suggests that our compound of interest could be synthesized and tested for similar bioactivities, potentially leading to the discovery of new antibiotics or antifungal medications.
Antioxidant Properties
Compounds within the pyrrolopyrazine family have been identified as potential antioxidants. For instance, a derivative extracted from Streptomyces sp. showed non-toxic antioxidant activity capable of scavenging free radicals . This indicates that 1-(Tert-butyl)-4,4-dimethyltetrahydropyrrolo[1,2-a]pyrazine could be explored for its antioxidant properties, which are valuable in pharmaceuticals and nutraceuticals to combat oxidative stress-related diseases.
Drug Discovery Intermediates
The tert-butyl group in the compound’s structure allows for easy modification, making it a valuable intermediate in drug discovery. Piperazine derivatives, for example, have been used to synthesize compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties . Therefore, our compound could serve as a building block for creating novel therapeutic agents.
Halotolerant Bacillus Strain Research
Research on halotolerant Bacillus strains has revealed the production of secondary metabolites with significant biological and pharmaceutical applications. The presence of tert-butyl phenol compounds in these metabolites suggests that our compound could be studied in the context of these bacteria to understand its role and potential benefits in producing bioactive metabolites .
Molecular Structure Analysis
The molecular structure of 1-(Tert-butyl)-4,4-dimethyltetrahydropyrrolo[1,2-a]pyrazine can be analyzed using techniques like X-ray diffraction, which provides insights into its three-dimensional conformation. This information is essential for understanding the compound’s reactivity and interactions with biological targets, which is fundamental in rational drug design .
Mechanism of Action
Target of Action
The primary targets of 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine are cancer cells . This compound has been evaluated against four types of cancer cells: Hep-2, HepG2, MCF-7, and A375 .
Mode of Action
1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine interacts with its targets through a process known as [4 + 1] cycloaddition . This reaction involves the compound, an aryl aldehyde, and 2-aminopyridine or 2-aminopyrazine . The product of this reaction is an imidazopyrazine derivative .
Biochemical Pathways
It is known that the compound exhibits significant anti-cancer activities .
Result of Action
The result of the action of 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is the inhibition of cancer cell growth . In vitro experimental results revealed that this compound is a promising lead with IC 50 values of 11 μM, 13 μM, 11 μM, 11 μM, and 91 μM against Hep-2, HepG2, MCF-7, A375, and Vero, respectively .
properties
IUPAC Name |
1-tert-butyl-4,4-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-12(2,3)11-10-7-6-8-15(10)13(4,5)9-14-11/h6-8,11,14H,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFKDOBTMNVTNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(C2=CC=CN21)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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